methyl 5-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate methyl 5-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1239717-07-7
VCID: VC11982332
InChI: InChI=1S/C19H24N4O6S/c1-3-14-17(19(24)27-2)18(21-20-14)30(25,26)23-8-6-22(7-9-23)11-13-4-5-15-16(10-13)29-12-28-15/h4-5,10H,3,6-9,11-12H2,1-2H3,(H,20,21)
SMILES: CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)OC
Molecular Formula: C19H24N4O6S
Molecular Weight: 436.5 g/mol

methyl 5-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate

CAS No.: 1239717-07-7

Cat. No.: VC11982332

Molecular Formula: C19H24N4O6S

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate - 1239717-07-7

Specification

CAS No. 1239717-07-7
Molecular Formula C19H24N4O6S
Molecular Weight 436.5 g/mol
IUPAC Name methyl 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate
Standard InChI InChI=1S/C19H24N4O6S/c1-3-14-17(19(24)27-2)18(21-20-14)30(25,26)23-8-6-22(7-9-23)11-13-4-5-15-16(10-13)29-12-28-15/h4-5,10H,3,6-9,11-12H2,1-2H3,(H,20,21)
Standard InChI Key BXGDEIHQTXOVSD-UHFFFAOYSA-N
SMILES CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)OC
Canonical SMILES CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates four distinct pharmacophores:

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known to enhance metabolic stability and binding affinity in medicinal compounds.

  • Sulfonyl group (SO2\text{SO}_2): Introduced via sulfonylation, this moiety improves solubility and serves as a hydrogen-bond acceptor, often critical for target engagement.

  • Piperazine-benzodioxole substituent: The piperazine ring, a six-membered diamine, is linked to a 1,3-benzodioxole group, a bicyclic ether associated with blood-brain barrier penetration and modulation of neurotransmitter systems .

  • Ethyl-carboxylate side chain: The ester group at position 4 of the pyrazole contributes to lipophilicity and may influence pharmacokinetic properties.

The IUPAC name—methyl 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate—reflects this complex connectivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H24N4O6S\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{6}\text{S}
Molecular Weight436.5 g/mol
SMILESCCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)OC
Topological Polar Surface Area132 Ų

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound typically proceeds through three stages:

  • Pyrazole core formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions yields the 3-ethyl-5-substituted pyrazole scaffold.

  • Sulfonylation: Reaction with chlorosulfonic acid introduces the sulfonyl group at position 5, followed by nucleophilic substitution with piperazine .

  • Benzodioxole coupling: The piperazine nitrogen is alkylated using 5-(chloromethyl)-1,3-benzodioxole, often employing a base like triethylamine in dichloromethane .

Critical reaction conditions include inert atmospheres (argon/nitrogen) to prevent oxidation and temperatures ranging from 0°C (for sulfonylation) to reflux (for coupling steps).

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • 1HNMR^1\text{H} \text{NMR} (400 MHz, DMSO-d6d_6): δ 1.22 (t, J=7.6 Hz, 3H, CH2CH3), 3.18–3.22 (m, 4H, piperazine), 3.72 (s, 3H, OCH3), 5.98 (s, 2H, OCH2O).

  • High-Performance Liquid Chromatography (HPLC): Purity >95% confirmed using a C18 column with acetonitrile/water (70:30) mobile phase.

  • Mass Spectrometry: ESI-MS m/z 437.1 [M+H]+ correlates with the molecular formula.

ActivityStructural BasisSupporting Evidence
HDAC inhibitionBenzodioxole intercalationPiperazine-based HDAC inhibitors in JP4606027B2
5-HT receptor modulationPiperazine similarity to SSRIsStructural analogy to trazodone derivatives
Anticonvulsant effectsPyrazole-mediated GABA uptakePyrazole derivatives in epilepsy models

Neuropharmacological Applications

The compound’s lipophilicity (clogP ≈ 2.8) and moderate polar surface area suggest blood-brain barrier permeability, making it a candidate for CNS disorders. Piperazine derivatives are well-documented in antipsychotic and antidepressant therapies, implicating potential serotonin or dopamine receptor interactions .

Comparative Analysis with Structural Analogs

Analog 1: 2-(5-{[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine

  • Key Differences: Replaces pyrazole with pyrazine and oxadiazole; molecular weight 356.39 g/mol.

  • Implications: Reduced steric hindrance may enhance kinase inhibition but decrease metabolic stability.

Analog 2: (Z)-3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide

  • Key Differences: Triazole and trifluoromethyl groups increase electronegativity, favoring CYP450 interactions .

  • Implications: Higher metabolic clearance but improved target selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator